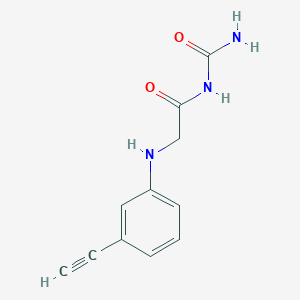
6,6''-Oxybis(3'-chloro-3-nitro-1,1'-biphenyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two biphenyl units connected through an oxygen atom, with each biphenyl unit substituted with a chlorine and a nitro group. The molecular structure of this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) typically involves the coupling of two biphenyl units through an oxygen atom. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the reaction of 2-iodo-4-nitrofluorobenzene with boronic acid in the presence of a palladium catalyst and triphenylphosphine in refluxing dioxane . This method yields the desired biphenyl derivative with high efficiency.
Industrial Production Methods
Industrial production of 6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Strong nucleophiles such as dimethylamine in ethanol solution at room temperature.
Major Products Formed
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 6,6’‘-Oxybis(3’-chloro-3-nitro-1,1’-biphenyl) involves its interaction with molecular targets through its nitro and chlorine substituents. The nitro groups can participate in redox reactions, while the chlorine atoms can undergo nucleophilic substitution. These interactions can affect various molecular pathways, leading to diverse chemical and biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Bromo-2-fluoro-5-nitro-1,1’-biphenyl: Similar biphenyl derivative with different substituents.
1,1’-Oxybis(3-chloropropyl) ether: Another compound with an oxygen bridge but different substituents.
Propriétés
Formule moléculaire |
C24H14Cl2N2O5 |
|---|---|
Poids moléculaire |
481.3 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-1-[2-(3-chlorophenyl)-4-nitrophenoxy]-4-nitrobenzene |
InChI |
InChI=1S/C24H14Cl2N2O5/c25-17-5-1-3-15(11-17)21-13-19(27(29)30)7-9-23(21)33-24-10-8-20(28(31)32)14-22(24)16-4-2-6-18(26)12-16/h1-14H |
Clé InChI |
UVYWMLHNIHMHNY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])OC3=C(C=C(C=C3)[N+](=O)[O-])C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![[4-(4-Phenylphenyl)-1-triazolyl]-(1-pyrrolidinyl)methanone](/img/structure/B14915221.png)




